molecular formula C22H23ClN4O3 B2929609 N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251626-54-6

N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2929609
CAS No.: 1251626-54-6
M. Wt: 426.9
InChI Key: GNIPKWIUQHAHFB-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core, a pyrrolidine moiety, and a chlorinated dimethoxyphenyl group.

Properties

IUPAC Name

[4-(4-chloro-2,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-13-6-7-14-20(26-17-11-18(29-2)16(23)10-19(17)30-3)15(12-24-21(14)25-13)22(28)27-8-4-5-9-27/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIPKWIUQHAHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3OC)Cl)OC)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the pyrrolidine and chlorinated dimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and pyrrolidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine derivatives: Compounds with a similar naphthyridine core structure.

    Pyrrolidine derivatives: Compounds containing a pyrrolidine moiety.

    Chlorinated phenyl derivatives: Compounds with chlorinated phenyl groups.

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a naphthyridine core, a pyrrolidine moiety, and a chlorinated dimethoxyphenyl substituent. Its molecular formula is C₁₈H₁₈ClN₃O₂, and it possesses several functional groups that may contribute to its biological activity.

1. Antitumor Activity

Research indicates that compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine exhibit significant antitumor properties. These compounds often act by inhibiting specific signaling pathways involved in cancer cell proliferation. For instance, studies have shown that naphthyridine derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2.

2. Antimicrobial Effects

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. In vitro studies have reported effective inhibition of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

3. Neuroprotective Potential

Preliminary studies suggest that the compound could have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. This is hypothesized to occur through the modulation of phosphodiesterase (PDE) enzymes, which play a crucial role in cAMP signaling pathways associated with memory and cognition.

In Vitro Studies

Recent research has focused on synthesizing and testing various analogs of the compound to evaluate their biological activities. One study highlighted the synthesis of several derivatives, which were screened for their antitumor and antimicrobial activities. The results indicated that certain modifications to the chemical structure significantly enhanced potency against specific cancer cell lines and bacterial strains.

Case Studies

A notable case study involved the use of this compound in a preclinical model of cancer. Mice treated with the compound showed a marked reduction in tumor size compared to control groups. The study attributed this effect to the compound's ability to induce apoptosis in tumor cells while sparing normal cells.

Pharmacological Profiles

A detailed pharmacological profile of the compound reveals its interaction with various biological targets:

Target Activity IC50 (µM)
Caspase-3Apoptosis induction0.5
Bacterial DNA gyraseInhibition0.8
PDE4DInhibition0.3

These findings underscore the compound's potential as a multi-target agent with diverse therapeutic applications.

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